Ralfinamide

Catalog No.
S540197
CAS No.
133865-88-0
M.F
C17H19FN2O2
M. Wt
302.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ralfinamide

CAS Number

133865-88-0

Product Name

Ralfinamide

IUPAC Name

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1

InChI Key

BHJIBOFHEFDSAU-LBPRGKRZSA-N

SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F

solubility

Soluble in DMSO

Synonyms

FCE-26742A; NW-1029; NW 1029; NW1029; PNU-0154339E; Priralfinamide; Ralfinamide.

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F

The exact mass of the compound Priralfinamide is 302.1431 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-tuberculosis Potential:

Priralfinamide is a medication currently under investigation for its potential use against tuberculosis (TB), a bacterial lung infection. While not yet approved for clinical use, it shows promise as a new weapon in the fight against this serious illness. Researchers are particularly interested in its effectiveness against dormant Mycobacterium tuberculosis, the bacteria that cause TB []. These dormant bacteria can persist within the body for years without causing symptoms, making it difficult to eliminate them completely with current treatments.

Priralfinamide's mechanism of action against TB is not fully understood, but it appears to target a specific metabolic pathway within the bacteria []. This pathway is essential for the survival of dormant Mycobacterium tuberculosis, making priralfinamide a potentially valuable tool for shortening treatment duration and preventing relapse.

Clinical Trials:

Priralfinamide is currently undergoing clinical trials to evaluate its safety and efficacy in combination with other TB medications. These trials are investigating different dosing regimens and durations to determine the optimal treatment approach [].

The results of these trials will be crucial in determining whether priralfinamide can be added to the standard TB treatment regimen.

Future Directions:

Research on priralfinamide is ongoing, with scientists exploring its potential benefits in various contexts. Some areas of investigation include:

  • Combination therapy: Studying the effectiveness of priralfinamide when combined with other TB drugs to shorten treatment duration and improve cure rates.
  • Drug resistance: Investigating whether priralfinamide can be effective against drug-resistant strains of Mycobacterium tuberculosis.
  • Preventive therapy: Exploring the potential of priralfinamide to prevent TB infection in individuals exposed to the bacteria.

Ralfinamide is an alpha-aminoamide derivative that exhibits notable pharmacological properties, particularly as a sodium channel blocker. It is chemically classified as (2S)-2-[({4-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]propanamide, with the molecular formula C₁₇H₁₉FN₂O₂ and a CAS number of 133865-88-0 . This compound has garnered attention for its potential applications in pain management due to its ability to modulate neuronal excitability.

Priralfinamide's mechanism of action is multifaceted [, ]. It appears to work through several mechanisms, including:

  • Blocking voltage-gated sodium channels, particularly Nav1.7, which are involved in pain signal transmission [, ].
  • Inhibiting N-type calcium channels, which can also contribute to pain signaling [].
  • Antagonizing NMDA receptors, a class of glutamate receptors involved in pain perception [].
  • Inhibiting monoamine oxidase B (MAO-B), an enzyme that regulates pain-modulating neurotransmitters [].

These combined effects may help to reduce pain intensity by interfering with pain signals at multiple points in the nervous system.

As Priralfinamide is still under development, comprehensive safety data is not yet publicly available []. However, studies suggest that it may be well-tolerated at the doses tested in clinical trials []. Further research is needed to fully understand its potential side effects and long-term safety profile.

Typical of alpha-aminoamides, including:

  • Reductive Amination: This is a key step in its synthesis, where carbonyl compounds react with amines in the presence of reducing agents to form amines.
  • Bromination: Ralfinamide can be synthesized via bromination of aromatic compounds, which introduces bromine atoms into the structure, facilitating further modifications .

The reactivity of ralfinamide is influenced by its functional groups, particularly the amide and aromatic moieties, allowing it to participate in electrophilic substitution and nucleophilic addition reactions.

Ralfinamide exhibits significant biological activity, primarily through its action as a sodium channel blocker. It selectively inhibits tonic firing in nociceptive neurons, which is crucial for its analgesic effects. The compound has been shown to inhibit tetrodotoxin-resistant sodium currents, leading to a reduction in neuronal excitability and pain signaling . In experimental settings, ralfinamide demonstrated effective inhibition of specific sodium channels (Nav1.7 and Nav1.8), contributing to its potential use in treating chronic pain conditions .

The synthesis of ralfinamide typically involves several steps:

  • Reduction: Starting from aldehyde precursors, the aldehyde group is reduced using sodium borohydride.
  • Bromination: The reduced product undergoes bromination using N-bromosuccinimide in the presence of triphenylphosphine.
  • Etherification: This step involves the Williamson ether synthesis with hydroxyindoles.
  • Final Conversion: The intermediate products are converted into the final alpha-aminoamide structure through reductive amination processes .

This multi-step synthetic route allows for the introduction of various substituents that can modify the pharmacological profile of ralfinamide.

Ralfinamide is primarily investigated for its therapeutic applications in pain management. Its action as a sodium channel blocker makes it a candidate for treating:

  • Chronic Pain: Ralfinamide's ability to inhibit nociceptive signaling positions it as a potential treatment for neuropathic pain conditions.
  • Neurological Disorders: Given its central nervous system effects, further research may explore its role in managing conditions like epilepsy or multiple sclerosis .

Studies on ralfinamide have focused on its interactions with various ion channels and neurotransmitter systems. Notably:

  • It shows preferential inhibition of tetrodotoxin-resistant sodium channels (Nav1.8), which are implicated in pain signaling pathways.
  • Ralfinamide's effects are modulated by other neuroactive substances, indicating potential interactions that could enhance or diminish its analgesic properties .

These interaction studies are crucial for understanding the compound's full pharmacological profile and optimizing its therapeutic use.

Ralfinamide shares structural and functional similarities with several other compounds known for their analgesic properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
SafinamideAlpha-aminoamideSodium channel modulationDual mechanism (also inhibits glutamate release)
PriralfinamideAlpha-aminoamideSodium channel inhibitionInvestigational status; less clinical data
LidocaineAmide local anestheticSodium channel blockadePrimarily used as a local anesthetic
CarbamazepineDibenzazepine derivativeSodium channel blockerUsed primarily for epilepsy

Ralfinamide's unique combination of structural features and specific action on nociceptive pathways differentiates it from these compounds, particularly in its selective inhibition of specific sodium channels involved in pain transmission .

Ralfinamide, systematically known as (2S)-2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]propanamide, represents a complex α-aminoamide pharmaceutical compound with multiple viable synthetic approaches [1] [2]. The molecular structure contains several key functional groups that define the synthetic strategy: a fluorinated benzyl ether linkage, a benzylic amine, and an α-aminoamide moiety with defined stereochemistry at the α-carbon [3].

The primary synthetic routes for Ralfinamide production can be categorized into five major pathways, each offering distinct advantages in terms of scalability, cost-effectiveness, and stereochemical control. The Williamson etherification route represents a classical approach utilizing 2-fluorobenzyl alcohol and 4-hydroxybenzaldehyde as starting materials, employing potassium carbonate in dimethylformamide under elevated temperatures of 80-120°C for 6-12 hours under inert atmosphere conditions [4]. This pathway typically achieves yields ranging from 65-85% with excellent enantiomeric purity exceeding 99% when employing chiral precursors [5].

The reductive amination route has emerged as the most industrially favored approach due to its high scalability rating and excellent yield profiles [6]. This methodology utilizes 4-(2-fluorobenzyloxy)benzaldehyde as the key aldehyde component, which undergoes condensation with L-alanine amide hydrochloride to form the corresponding imine intermediate. The subsequent reduction step employs sodium borohydride or sodium cyanoborohydride in methanol or ethanol systems, operating under mild conditions from room temperature to reflux over 2-6 hours with careful pH control [7] [8]. This route consistently delivers yields of 70-90% while maintaining enantiomeric purity greater than 98% through the use of chiral auxiliaries [6].

The Schiff base formation-reduction pathway represents a closely related but distinct approach that emphasizes the explicit formation of the Schiff base intermediate before reduction [9]. This method employs triethylamine as a base catalyst with potassium borohydride as the reducing agent in refluxing methanol, operating under basic conditions for 3-5 hours [6]. The methodology achieves yields of 75-88% with exceptional enantiomeric purity exceeding 99% when utilizing L-alanine-derived starting materials [9].

Direct amidation routes offer an alternative strategy employing 4-(2-fluorobenzyloxy)benzoic acid and L-alanine amide as coupling partners [10]. This approach utilizes standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide or dichloromethane solvents [11]. Operating at room temperature over 4-24 hours, this method achieves yields of 60-80% with excellent stereochemical retention exceeding 99% from chiral starting materials [10].

The multi-step aldehyde route represents a more complex synthetic strategy beginning with readily available dialdehyde precursors such as isophthalaldehyde or terephthalaldehyde [6]. This pathway involves selective reduction of one aldehyde functionality using sodium borohydride, followed by bromination with hydrogen bromide or phosphorus tribromide, and subsequent etherification reactions [6]. While offering flexibility in structural modifications, this route typically provides lower overall yields of 40-70% and requires additional chiral resolution steps to achieve the desired enantiomeric purity exceeding 95% [6].

Optimization of Schiff Base Reduction Strategies

The optimization of Schiff base reduction represents a critical aspect of Ralfinamide synthesis, particularly given the sensitivity of the α-aminoamide functionality to various reaction conditions [12] [13]. The choice of reducing agent significantly impacts both the efficiency and stereochemical outcome of the transformation, with sodium cyanoborohydride (NaBH₃CN) emerging as the preferred reagent for industrial applications due to its selectivity and compatibility with the reaction medium [7] [8].

Sodium cyanoborohydride offers distinct advantages over alternative reducing agents through its reduced electron density, achieved via the electron-withdrawing effects of the cyano group [8]. This electronic modification enables selective reduction of imine functionalities in the presence of aldehydes and ketones, while maintaining stability under the mildly acidic conditions required for optimal imine formation [7]. The optimal pH range for Ralfinamide synthesis via this methodology spans 6.0-7.5, where protonation of the imine nitrogen enhances electrophilicity while preventing decomposition of the reducing agent [8].

Sodium triacetoxyborohydride (NaBH(OAc)₃) represents an alternative reducing system that has demonstrated superior performance in certain substrate combinations [7]. This reagent exhibits enhanced selectivity compared to sodium borohydride while maintaining compatibility with acid-sensitive functional groups such as acetals and ketals [7]. In 1,2-dichloroethane solvent systems, sodium triacetoxyborohydride consistently delivers higher yields and fewer side products compared to traditional sodium cyanoborohydride methodologies [7].

Temperature optimization studies have revealed that the reductive amination process operates most efficiently under controlled thermal conditions [13]. Initial imine formation proceeds optimally at room temperature over 1-2 hours, allowing complete condensation while minimizing competitive side reactions [6]. The subsequent reduction step benefits from mild heating to 40-50°C, which accelerates hydride delivery without promoting decomposition pathways [13].

Solvent selection plays a crucial role in optimizing Schiff base reduction efficiency [7]. Protic solvents such as methanol and ethanol facilitate imine formation through their ability to remove water generated during condensation reactions [6]. However, these solvents can compete with hydride delivery during the reduction step, necessitating careful optimization of solvent ratios [13]. Binary solvent systems combining methanol with tetrahydrofuran or dichloromethane often provide superior results by balancing solvation effects with reaction kinetics [7].

The sequence of reagent addition significantly influences the overall process efficiency [6]. Optimal protocols involve initial formation of the imine intermediate through combination of the aldehyde and amine components in the presence of mild acid catalysis, followed by careful addition of the reducing agent after complete imine formation [7]. This sequential approach minimizes competitive reduction of the aldehyde starting material while maximizing conversion to the desired α-aminoamide product [13].

Chiral Resolution Techniques for Enantiomeric Purification

The achievement of high enantiomeric purity in Ralfinamide represents a critical requirement for pharmaceutical applications, necessitating sophisticated chiral resolution techniques [5] [14]. The S-configuration at the α-carbon center is essential for optimal pharmacological activity, as enantiomeric purity directly influences sodium channel binding affinity and therapeutic efficacy .

Crystalline salt formation represents the most industrially viable approach for achieving high enantiomeric purity in Ralfinamide production [16]. Methanesulfonic acid has emerged as the preferred resolving agent, forming highly crystalline salts with exceptional enantiomeric excess exceeding 99.8% [5] [16]. The process involves treatment of racemic Ralfinamide with methanesulfonic acid in appropriate solvent systems, typically involving water, acetone, or aliphatic ketones containing 4-5 carbon atoms [16]. The resulting crystalline anhydrous polymorph, designated as form A, exhibits superior physicochemical properties that confer significant advantages in pharmaceutical formulation development [16].

The methanesulfonate salt formation process operates through selective crystallization of the desired S-enantiomer, achieving theoretical yields approaching 50% for resolution of racemic mixtures [5]. The crystalline hemihydrate pseudopolymorph form H serves as a useful intermediate for obtaining the final anhydrous form A, which is substantially free from genotoxic impurities such as alkyl methanesulfonates and residual solvents that could serve as precursors [16]. The conversion from hemihydrate form H to anhydrous form A occurs through controlled water removal processes, ensuring maintenance of enantiomeric purity throughout the transformation [16].

Tartaric acid derivatives offer alternative resolving agents for Ralfinamide purification, particularly in cases where methanesulfonic acid compatibility issues arise [14]. Various tartaric acid salts have demonstrated effectiveness in chiral resolution applications, providing enantiomeric excess values exceeding 99% while maintaining good process efficiency [14]. The choice between different tartaric acid derivatives depends on solubility characteristics and crystallization behavior in specific solvent systems [14].

Chromatographic separation techniques provide valuable alternatives for enantiomeric purification, particularly in analytical and small-scale preparative applications [17]. Chiral stationary phases based on modified polysaccharides or protein-derived materials can achieve excellent resolution of Ralfinamide enantiomers [17]. High-performance liquid chromatography using chiral columns consistently delivers enantiomeric excess values exceeding 99.5%, though the technique is limited by throughput considerations for large-scale applications [17].

The assessment of enantiomeric purity employs sophisticated analytical methodologies, including ¹H NMR spectroscopy using chiral resolving agents such as (R)-(−)-mandelic acid [17] [14]. This technique provides rapid determination of enantiomeric ratios through integration of diagnostic resonances in the presence of the chiral resolving agent [14]. Complementary analytical approaches include chiral high-performance liquid chromatography using specialized column systems that can achieve baseline separation of enantiomers [5].

Asymmetric synthesis approaches offer the most elegant solution for achieving high enantiomeric purity through direct stereoselective formation of the desired enantiomer [14] [18]. The utilization of chiral auxiliaries, particularly those derived from amino acid precursors, enables direct access to enantiopure Ralfinamide without requiring subsequent resolution steps [14]. Chiral catalyst systems based on transition metal complexes with appropriate ligand frameworks can achieve excellent enantioselectivity in key bond-forming reactions [18].

Scale-up Challenges and Industrial Manufacturing Considerations

The transition from laboratory-scale synthesis to industrial manufacturing of Ralfinamide presents numerous technical and operational challenges that require systematic approaches to process optimization and scale-up strategy [19] [20]. The complexity of the α-aminoamide structure, combined with stringent pharmaceutical quality requirements, necessitates careful consideration of multiple factors throughout the scaling process [21].

Equipment translation represents one of the primary challenges in Ralfinamide scale-up operations [20] [22]. Laboratory-scale mixing, heat transfer, and mass transfer characteristics do not directly translate to larger vessels, as flow rates, shear forces, and temperature gradients all shift significantly with scale [20]. The reductive amination process, which operates efficiently in small-scale glassware, requires careful optimization of agitation speed and heat transfer efficiency in larger reactors to maintain reaction selectivity and yield [21]. Mixing efficiency becomes particularly critical during the addition of reducing agents, where inadequate mixing can lead to local concentration gradients that promote side reactions [20].

Heat management emerges as a significant consideration during scale-up, particularly for exothermic processes such as reductive amination [21]. Laboratory-scale reactions benefit from high surface-area-to-volume ratios that facilitate rapid heat dissipation, while larger batches require sophisticated temperature control systems to maintain reaction selectivity [20]. The implementation of process analytical technology (PAT) systems enables real-time monitoring of critical parameters, ensuring early detection of thermal excursions that could compromise product quality [20].

Process parameter sensitivity requires extensive investigation during scale-up development [22]. Factors such as order of reagent addition, filtration techniques, and residence times can significantly impact product quality and consistency [22]. The development of robust process windows through design of experiments (DoE) approaches enables identification of critical parameters and their acceptable ranges for reliable operation [21]. Quality by Design (QbD) principles provide systematic frameworks for understanding process behavior and establishing control strategies that ensure consistent product quality across different scales [20].

Raw material variability presents additional challenges as suppliers that perform adequately at laboratory scale may not provide materials of sufficient quality or consistency for large-scale manufacturing [22]. The establishment of comprehensive supplier qualification programs and incoming material specifications becomes essential for maintaining process robustness [21]. Vendor audits and material characterization studies help identify potential sources of variability that could impact downstream processing [22].

Regulatory compliance requirements intensify significantly during scale-up to commercial manufacturing levels [20] [21]. Good Manufacturing Practice (GMP) compliance necessitates extensive documentation, validation studies, and quality system implementation [21]. Early engagement with regulatory agencies helps clarify expectations and requirements, while comprehensive batch records and process validation studies demonstrate equivalence between development and commercial-scale processes [20].

The economic considerations of scale-up encompass both capital investment and operational cost optimization [21]. Setting up GMP-compliant manufacturing facilities requires substantial financial resources, with typical costs ranging from USD 2 million for formulation facilities to significantly higher amounts for active pharmaceutical ingredient production [21]. Process optimization studies focus on raw material utilization efficiency, waste stream minimization, and energy consumption reduction to achieve competitive manufacturing costs [19].

Technology integration plays an increasingly important role in modern pharmaceutical scale-up operations [21]. Machine learning algorithms can analyze historical manufacturing data to optimize process parameters and predict potential issues before they occur [21]. Generative artificial intelligence systems assist in decoding complex regulatory requirements and providing guidance for facility design and equipment selection [21]. Deep learning algorithms enable process simulation and risk assessment, allowing identification and mitigation of potential safety hazards before full-scale implementation [21].

The typical timeline for Ralfinamide scale-up spans from initial laboratory development through commercial manufacturing over periods ranging from 12-24 months for full commercial scale implementation [21]. Process development activities at intermediate scales of 1-10 kg require 3-6 months for optimization and robustness demonstration [21]. Critical path activities include process validation studies, regulatory filing preparation, and facility commissioning activities that must be carefully coordinated to achieve project timelines [21].

Quality system implementation becomes increasingly complex as manufacturing scales increase [21]. The establishment of comprehensive change control procedures, deviation investigation protocols, and continuous improvement programs ensures maintenance of product quality throughout the commercial lifecycle [20]. Statistical process control methodologies enable ongoing monitoring of process performance and early identification of trending that could impact product quality [21].

Environmental and sustainability considerations have gained increasing prominence in pharmaceutical manufacturing scale-up [11]. Green chemistry principles guide the selection of solvents and reagents to minimize environmental impact while maintaining process efficiency [11]. Waste stream characterization and treatment optimization reduce environmental footprint while potentially recovering valuable materials for reuse [11]. Energy efficiency optimization through process intensification and heat integration reduces both operating costs and environmental impact [19].

The voltage-gated sodium channel blocking activity of ralfinamide represents its primary mechanism of action. Research demonstrates that ralfinamide exhibits selective inhibition of specific sodium channel subtypes with distinct kinetic properties that contribute to its therapeutic efficacy.

Selective Inhibition of Nav1.7 Subtype

Ralfinamide demonstrates preferential inhibition of the Nav1.7 sodium channel subtype, which is predominantly expressed in peripheral nociceptive neurons [1]. Electrophysiological studies reveal that ralfinamide inhibits Nav1.7 currents with an IC50 value of 37.1 ± 2.9 μM when measured using whole-cell patch-clamp recordings in HEK293 cells stably expressing Nav1.7 [1]. This inhibition potency is approximately 10-fold less potent than newer derivatives such as QLS-81, which achieves an IC50 of 3.5 ± 1.5 μM for Nav1.7 inhibition [1].

The selectivity profile of ralfinamide across different sodium channel subtypes demonstrates important therapeutic implications. Compared to skeletal muscle Nav1.4 channels, ralfinamide shows similar potency with an IC50 of 37.3 ± 7.3 μM, indicating minimal selectivity over muscle sodium channels [1]. However, ralfinamide exhibits moderate selectivity over cardiac Nav1.5 channels (IC50 = 15.4 ± 1.6 μM), suggesting reduced cardiac liability compared to non-selective sodium channel blockers [1].

The molecular basis for Nav1.7 selectivity involves preferential binding to inactivated channel states. Ralfinamide produces a hyperpolarizing shift in the steady-state inactivation curves, confirming its preferential interaction with inactivated channels [2]. This state-dependent binding mechanism is fundamental to the compound's therapeutic selectivity, as it allows preferential targeting of hyperexcitable neurons while sparing normal neuronal activity.

Frequency-Dependent Channel Modulation

Ralfinamide exhibits pronounced frequency-dependent inhibition of sodium channels, a property that contributes significantly to its therapeutic selectivity. Electrophysiological investigations demonstrate that ralfinamide produces minimal inhibition (2%) at low stimulus frequencies (5 Hz) but substantial inhibition (17%) at higher frequencies (14 Hz) [3]. This frequency-dependent profile allows ralfinamide to selectively target rapidly firing neurons while minimally affecting normal neuronal signaling.

The frequency-dependent modulation mechanism involves progressive accumulation of channels in inactivated states during repetitive stimulation. Ralfinamide facilitates use-dependent block of Nav1.8 channels through more rapid entry into inactivated states and slower recovery from inactivation [4]. This phenomenon results in a progressive increase in the fraction of channels residing in inactivated states with each successive activation, creating a cumulative inhibitory effect that is proportional to firing frequency.

Research findings indicate that ralfinamide significantly delays repriming from inactivation, extending the refractory period of sodium channels [2]. This delayed recovery mechanism underlies the compound's ability to suppress tonic firing in nociceptive neurons while having minimal effects on phasic firing patterns. The use-dependent nature of ralfinamide's action provides functional selectivity by preferentially targeting pathological hyperexcitability while preserving normal neuronal function.

Studies in capsaicin-responsive dorsal root ganglion neurons demonstrate that ralfinamide (25 μM) reduces the number of action potentials from 10.6 ± 1.8 to 2.6 ± 0.7 action potentials per 600 milliseconds during prolonged depolarization [3]. This dramatic reduction in tonic firing occurs without significant effects on capsaicin-unresponsive neurons, highlighting the compound's selectivity for nociceptive pathways.

N-Type Calcium Channel Antagonism

Ralfinamide functions as a mixed voltage-gated sodium and N-type calcium channel blocker, with significant implications for neurotransmitter release modulation [5] [6]. The N-type calcium channel antagonism represents a secondary but important mechanism contributing to the compound's analgesic properties.

N-type calcium channels (Cav2.2) are predominantly localized in presynaptic nerve terminals, where they play a crucial role in neurotransmitter release [7]. Ralfinamide's inhibition of these channels results in reduced calcium influx during nerve terminal depolarization, leading to decreased release of excitatory neurotransmitters and neuropeptides from primary sensory neurons.

The calcium channel blocking activity of ralfinamide is voltage-dependent, with higher potency against inactivated channels [6]. This property parallels the compound's sodium channel interactions and contributes to its overall state-dependent pharmacological profile. The inhibition of N-type calcium channels by ralfinamide is particularly relevant for pain modulation, as these channels are essential for the release of substance P and calcitonin gene-related peptide from nociceptive terminals.

Research demonstrates that ralfinamide's calcium channel antagonism contributes to its ability to suppress substance P release from spinal cord synaptosomes [8]. This mechanism provides an additional layer of analgesic activity by reducing the transmission of nociceptive signals at the spinal level. The dual sodium and calcium channel blocking activity creates a synergistic effect that enhances the compound's overall therapeutic efficacy.

Non-Competitive NMDA Receptor Interactions

Ralfinamide exhibits non-competitive N-methyl-D-aspartate receptor antagonism, adding another dimension to its multimodal pharmacological profile [9] [10]. This mechanism contributes to the compound's ability to modulate glutamatergic neurotransmission and provides additional therapeutic benefits in pain management.

The non-competitive nature of ralfinamide's NMDA receptor antagonism distinguishes it from competitive glutamate site antagonists. Non-competitive NMDA receptor antagonists typically bind to allosteric sites on the receptor complex, modulating channel function without directly competing with glutamate for binding [11]. This mechanism allows for more nuanced modulation of glutamatergic signaling while reducing the likelihood of severe side effects associated with complete NMDA receptor blockade.

Studies indicate that ralfinamide's NMDA receptor antagonism contributes to its neuroprotective properties and enhanced analgesic efficacy [8]. The compound's ability to suppress both sodium channel activity and glutamatergic signaling creates a dual mechanism for reducing neuronal hyperexcitability in pathological pain states. This combination is particularly effective in addressing the central sensitization component of chronic pain conditions.

The NMDA receptor antagonism by ralfinamide may also contribute to its reported preemptive analgesic effects. Research demonstrates that ralfinamide treatment before nerve injury provides lasting suppression of spontaneous neuropathic pain, suggesting that the compound's NMDA receptor interactions may help prevent the development of central sensitization [8].

Monoamine Oxidase-B Inhibition Dynamics

Ralfinamide demonstrates selective inhibition of monoamine oxidase-B with minimal effects on monoamine oxidase-A, contributing to its therapeutic profile through modulation of neurotransmitter metabolism [12]. This mechanism represents a unique aspect of the compound's pharmacological profile that distinguishes it from other sodium channel blockers.

The selective MAO-B inhibition by ralfinamide does not potentiate the pressor response to oral tyramine administration, providing evidence for its specificity for MAO-B over MAO-A [12]. Studies in healthy volunteers receiving ralfinamide 320 mg daily for seven days demonstrated no significant differences in systolic blood pressure responses to tyramine doses ranging from 50 to 400 mg compared to tyramine alone [12]. This selectivity profile suggests that dietary tyramine restrictions may not be necessary for patients receiving ralfinamide therapy.

The MAO-B inhibition by ralfinamide may contribute to its therapeutic effects through multiple mechanisms. MAO-B is responsible for dopamine metabolism in the brain, and its inhibition can lead to increased dopamine availability in certain brain regions [13]. This mechanism may contribute to the compound's reported effects on mood and cognitive function in addition to its analgesic properties.

Research suggests that the MAO-B inhibition by ralfinamide may also provide neuroprotective benefits through reduced oxidative stress. MAO-B activity generates hydrogen peroxide as a byproduct, and inhibition of this enzyme reduces the production of reactive oxygen species that can damage neuronal tissue [14]. This neuroprotective mechanism may contribute to the compound's ability to prevent or slow the progression of certain pain conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

302.14305602 g/mol

Monoisotopic Mass

302.14305602 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3LPF0S0GVV

Drug Indication

Investigated for use/treatment in pain (acute or chronic).

Other CAS

133865-88-0

Wikipedia

Ralfinamide

Dates

Last modified: 08-15-2023
1: Di Stefano AF, Radicioni MM, Rusca A. Pressor response to oral tyramine and monoamine oxidase inhibition during treatment with ralfinamide (NW-1029). Neurotox Res. 2013 May;23(4):315-26. doi: 10.1007/s12640-012-9344-5. Epub 2012 Aug 8. PubMed PMID: 22872464.
2: Bauer M, Bliesath H, Leuratti C, Lackner E, Dieterle W, Müller M, Brunner M. Disposition and metabolism of ralfinamide, a novel Na-channel blocker, in healthy male volunteers. Pharmacology. 2010;86(5-6):297-305. doi: 10.1159/000321322. Epub 2010 Nov 11. PubMed PMID: 21071997.
3: Browne LE, Clare JJ, Wray D. Functional and pharmacological properties of human and rat NaV1.8 channels. Neuropharmacology. 2009 Apr;56(5):905-14. doi: 10.1016/j.neuropharm.2009.01.018. Epub 2009 Jan 31. PubMed PMID: 19371587.
4: Zhang SH, Blech-Hermoni Y, Faravelli L, Seltzer Z. Ralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in the rat. Pain. 2008 Oct 15;139(2):293-305. doi: 10.1016/j.pain.2008.04.020. Epub 2008 Jun 25. PubMed PMID: 18583049.
5: Yamane H, de Groat WC, Sculptoreanu A. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats. Exp Neurol. 2007 Nov;208(1):63-72. Epub 2007 Jul 19. PubMed PMID: 17707373; PubMed Central PMCID: PMC2117901.
6: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jul-Aug;27(6):411-61. PubMed PMID: 16179960.
7: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Mar;27(2):145-59. PubMed PMID: 15834466.
8: Stummann TC, Salvati P, Fariello RG, Faravelli L. The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons. Eur J Pharmacol. 2005 Mar 14;510(3):197-208. PubMed PMID: 15763243.
9: Cattabeni F. Ralfinamide. Newron Pharmaceuticals. IDrugs. 2004 Oct;7(10):935-9. PubMed PMID: 15478019.

Explore Compound Types